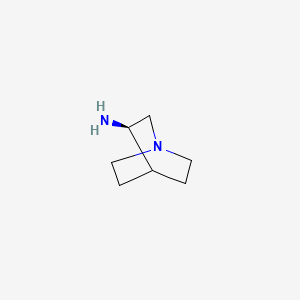

(R)-quinuclidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUAXQZIRFXQML-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123536-15-2 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance of Bicyclic Amines in Chiral Synthesis

Bicyclic amines are a class of organic compounds characterized by two fused rings that share two or more atoms. This structural feature imparts a high degree of rigidity, which is a crucial attribute in chiral synthesis. Unlike their flexible acyclic counterparts, the conformational inflexibility of bicyclic amines allows for more precise control over the spatial arrangement of reacting molecules. This control is paramount in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product.

The fixed orientation of substituents on a bicyclic framework helps to create a well-defined chiral environment. acs.org This environment can effectively discriminate between the different faces of a prochiral substrate, leading to high levels of enantioselectivity in chemical reactions. Chiral bicyclic amines are widely employed as:

Chiral Catalysts: They can accelerate a chemical reaction while directing it to form one enantiomer in excess of the other.

Chiral Auxiliaries: Temporarily attached to a substrate, they guide a reaction to a specific stereochemical outcome, after which they are cleaved off.

Chiral Building Blocks: Incorporated directly into the final product, they impart their inherent chirality to the target molecule. lookchem.com

The development of catalytic methods for the enantioselective formation of nitrogen-containing compounds is a significant area of research, with bicyclic amines playing a central role. acs.org

The Quinuclidine Framework As a Versatile Chemical Scaffold

The quinuclidine (B89598) ring system, chemically known as 1-azabicyclo[2.2.2]octane, is a distinctive bridged bicyclic structure. researchgate.net This framework is not merely a synthetic curiosity; it is found in a variety of biologically active natural products, most notably the cinchona alkaloids such as quinine (B1679958) and quinidine (B1679956), which have a long history in medicine. researchgate.netwikipedia.org

The rigidity of the quinuclidine scaffold is a key feature, providing a fixed and predictable three-dimensional structure. researchgate.net This structural integrity makes it an attractive scaffold in medicinal chemistry for the design of new therapeutic agents. By attaching different functional groups to the quinuclidine core, chemists can create libraries of compounds with diverse biological activities. Research has shown that substituted quinuclidines are of interest as squalene (B77637) synthase inhibitors and muscarinic agonists, among other applications. liverpool.ac.uk

The versatility of the quinuclidine framework extends beyond pharmaceuticals. Its unique structure and basicity make it a useful ligand in coordination chemistry and a catalyst in various organic transformations. wikipedia.org

Overview of Academic Research Trajectories for R Quinuclidin 3 Amine

Methodologies for Enantioselective Preparation

The synthesis of enantiopure this compound can be broadly categorized into two main approaches: asymmetric synthesis, which aims to create the desired enantiomer directly, and the resolution of a racemic mixture.

Asymmetric Synthetic Routes

Asymmetric synthesis offers an elegant and efficient pathway to this compound, often starting from achiral precursors. A prominent method involves the asymmetric reduction of 3-quinuclidinone. This can be achieved through both chemical and biological catalysis.

Chemical Catalysis: The use of chiral catalysts in the hydrogenation of 3-quinuclidinone or its derivatives has been explored. For instance, rhodium-based catalysts with chiral phosphine (B1218219) ligands have shown success in the asymmetric hydrogenation of imines derived from quinuclidin-3-one (B120416), yielding high enantiomeric excess. Transition metal complexes, particularly those of ruthenium, have also been employed for the asymmetric hydrogenation of 3-quinuclidinone. google.com These methods often require careful optimization of reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, to achieve high stereoselectivity.

Biocatalysis: Enzymatic reductions have emerged as a powerful and environmentally friendly alternative. Carbonyl reductases, such as 3-quinuclidinone reductase isolated from microorganisms like Rhodotorula rubra, can catalyze the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with exceptional enantiomeric excess (>99.9%). nih.govresearchgate.net This alcohol can then be converted to the desired amine. The high stereospecificity of these enzymes makes them highly attractive for industrial-scale production.

Another asymmetric approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a particular reaction, and are subsequently removed.

Resolution Techniques

Resolution techniques involve the separation of a racemic mixture of quinuclidin-3-amine into its individual enantiomers.

Diastereomeric Salt Formation: A classical and widely used method is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as L-tartaric acid or (-)-mandelic acid. google.com The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the enantiomerically pure amine can be liberated by treatment with a base.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For example, lipases can be used to selectively acylate one enantiomer of racemic 3-quinuclidinol (B22445), a precursor to the amine, leaving the other enantiomer unreacted. researchgate.net The acylated and unreacted enantiomers can then be separated. This method can provide high optical purity, although the theoretical maximum yield for the desired enantiomer is 50%. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for separating enantiomers. While often used for analytical purposes, it can also be applied on a preparative scale to isolate enantiomerically pure compounds.

Interactive Data Table: Comparison of Enantioselective Preparation Methods

| Method | Key Features | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Direct formation of the chiral center. | Rhodium or Ruthenium complexes with chiral ligands. google.com | High potential for efficiency and atom economy. | Catalyst cost and optimization can be challenging. |

| Biocatalytic Reduction | High stereoselectivity using enzymes. | Carbonyl reductases (e.g., from Rhodotorula rubra). nih.govresearchgate.net | Excellent enantiomeric excess, environmentally friendly. | May require specific fermentation and purification processes. |

| Diastereomeric Salt Formation | Separation based on differential solubility. | Chiral acids (e.g., L-tartaric acid, (-)-mandelic acid). google.com | Well-established and scalable technique. | Can be labor-intensive and yield may be limited by crystallization efficiency. |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer. | Lipases. researchgate.net | High optical purity can be achieved. | Maximum theoretical yield of 50% for the desired enantiomer. |

Derivatization Strategies for Synthetic Intermediates

Once this compound is obtained, it can be further modified through various derivatization strategies to synthesize more complex molecules.

Acylation Reactions Utilizing this compound

Acylation of the primary amine group of this compound is a common transformation used to introduce a variety of functional groups. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. mdpi.com These reactions are generally high-yielding and allow for the synthesis of a wide range of amide derivatives. For example, acylation can be used to attach pharmacologically active moieties or to prepare intermediates for further coupling reactions. google.com The use of quinuclidine as a base in nickel and photoredox-catalyzed C(sp3)–H acylation has also been reported, highlighting its utility in modern synthetic methodologies. nih.gov

Reductive Amination Pathways

Reductive amination is a versatile method for forming C-N bonds and can be used to introduce alkyl or aryl groups to the nitrogen atom of this compound. vulcanchem.com The process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. masterorganicchemistry.comgoogle.com This one-pot procedure is often preferred over direct alkylation as it can minimize the formation of over-alkylated byproducts. masterorganicchemistry.com

Metal-Catalyzed Coupling Reactions in Quinuclidine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgeie.gr While not directly a derivatization of the amine group itself, these methods are crucial in the synthesis of more complex quinuclidine-containing structures. For instance, palladium-catalyzed coupling reactions like the Suzuki or Heck reactions can be used to introduce aryl or vinyl groups onto a quinuclidine scaffold that has been appropriately functionalized with a halide or triflate. rsc.org More recently, iridium-catalyzed intramolecular allylic dearomatization reactions have been developed for the asymmetric construction of quinuclidine derivatives. chinesechemsoc.org These advanced methods provide access to novel and complex molecular architectures based on the quinuclidine framework.

Control of Enantiomeric Purity in Preparative Chemistry

The control of enantiomeric purity is paramount in the preparation of this compound for pharmaceutical applications. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, robust and efficient methods for obtaining enantiomerically pure this compound are essential. The primary strategies employed are classical chiral resolution of a racemic mixture and asymmetric synthesis, which aims to directly produce the desired enantiomer.

One of the most common approaches to obtaining enantiomerically pure this compound is through the resolution of a racemic mixture of 3-aminoquinuclidine (B1202703). evitachem.com This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

A widely used and effective resolving agent for this purpose is D-tartaric acid. vulcanchem.com The process involves treating the racemic 3-aminoquinuclidine free base with D-tartaric acid in a suitable solvent, such as methanol. vulcanchem.com The (S)-3-aminoquinuclidine-D-tartrate salt preferentially crystallizes, leaving the (R)-enantiomer enriched in the mother liquor. vulcanchem.com After separation, the desired (R)-enantiomer can be recovered from the mother liquor and converted to its hydrochloride salt. A Chinese patent describes a process achieving a resolution ratio of over 40% and an optical purity of over 98% using this method. evitachem.com

For enhanced stereoselectivity in resolving the (R)-enantiomer directly, L-dibenzoyl tartaric acid has been employed in isopropanol. vulcanchem.com This method can achieve a high yield of the (R)-enantiomer salt. vulcanchem.com

| Resolving Agent | Solvent | Key Process Steps | Yield | Enantiomeric Excess (ee) | Reference |

| D-Tartaric Acid | Methanol | 1. Free base formation. 2. Salt formation with D-tartaric acid. 3. Fractional crystallization. 4. Recovery from mother liquor. | ~40% (resolution ratio) | >98% | evitachem.comvulcanchem.com |

| L-Dibenzoyl Tartaric Acid | Isopropanol | 1. Salt formation with L-dibenzoyl tartaric acid. 2. Crystallization. | 85% | Not Specified | vulcanchem.com |

Another significant route to enantiomerically pure this compound is through its precursor, (R)-quinuclidin-3-ol. Chemoenzymatic methods have proven highly effective for the synthesis of this precursor with excellent enantiomeric purity. nih.gov One such method involves the kinetic resolution of racemic 3-quinuclidinol esters using proteases. For instance, the enantioselective hydrolysis of (±)-3-butyryloxyquinuclidinium butyrate (B1204436) using an Aspergillus melleus protease yields (R)-quinuclidin-3-yl butyrate with high enantiomeric excess, which can then be converted to (R)-quinuclidin-3-ol. nih.gov

Furthermore, the direct asymmetric reduction of the prochiral ketone, 3-quinuclidinone, to (R)-quinuclidin-3-ol is a highly efficient strategy. nih.gov This has been successfully achieved using various reductases. For example, a 3-quinuclidinone reductase from Rhodotorula rubra has been used to convert 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess of over 99.9%. nih.govresearchgate.net Similarly, reductases from Microbacterium luteolum have also been employed to produce optically pure (R)-(-)-3-quinuclidinol. nih.govnih.gov

| Precursor | Method | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| (±)-3-Butyryloxyquinuclidinium butyrate | Enzymatic Hydrolysis | Aspergillus melleus protease | (R)-quinuclidin-3-yl butyrate | 96% | nih.gov |

| 3-Quinuclidinone | Asymmetric Reduction | 3-Quinuclidinone reductase (Rhodotorula rubra) | (R)-3-quinuclidinol | >99.9% | nih.govresearchgate.net |

| 3-Quinuclidinone | Asymmetric Reduction | Reductases (Microbacterium luteolum) | (R)-quinuclidin-3-ol | >99.9% | nih.govnih.gov |

Direct asymmetric synthesis of this compound can be achieved through the diastereoselective reduction of an imine formed from 3-quinuclidinone and a chiral amine, such as (R)-1-phenethylamine. frontiersin.org The resulting diastereomeric amines can then be separated, and the chiral auxiliary removed to yield the enantiomerically pure product.

The determination of enantiomeric purity is a critical analytical step in these synthetic processes. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and accurate method. oup.com Often, derivatization of the amine or its alcohol precursor is necessary to introduce a chromophore for UV detection and to enhance the interaction with the chiral column. oup.com

Development of Chiral Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The quinuclidine scaffold is a privileged structure in this context, acting through various activation modes. rsc.org Derivatives of this compound are instrumental in this area, functioning as nucleophilic catalysts or as Brønsted bases to facilitate a wide range of enantioselective transformations.

In nucleophilic catalysis, the catalyst directly participates in the reaction by forming a reactive, covalently-bound intermediate with the substrate. The tertiary amine of the quinuclidine core is an effective nucleophile. rsc.org This nucleophilic character allows it to react with electrophiles, such as aldehydes or ketenes, to form chiral intermediates like ammonium (B1175870) enolates. rsc.org These intermediates then undergo subsequent enantioselective reactions. rsc.org

For instance, in the [2+2] cycloaddition between a ketene (B1206846) and chloral, the quinuclidine nitrogen can nucleophilically attack the ketene to form a zwitterionic ammonium-enolate. rsc.org The chirality of the quinuclidine scaffold, specifically the stereocenter adjacent to the tertiary nitrogen, directs the subsequent aldol (B89426) reaction with chloral, leading to a highly stereoselective formation of the corresponding lactone. rsc.org The amine group in derivatives of this compound can also engage in nucleophilic substitution reactions, allowing for the creation of a diverse range of catalysts. smolecule.com The aza-Baylis-Hillman reaction is another transformation where quinuclidine-based catalysts have proven effective, with a sterically non-hindered tricyclic derivative of quinidine (B1679956) being a particularly efficient catalyst. researchgate.net

As Brønsted bases, chiral organic molecules catalyze reactions by abstracting a proton to generate a reactive intermediate, such as an enolate. The quinuclidine ring contains a tertiary nitrogen that is significantly more basic than other nitrogens within related structures, like the quinoline (B57606) ring in Cinchona alkaloids. dovepress.com This high basicity allows it to effectively deprotonate a wide range of pronucleophiles. dovepress.comrsc.org

The development of bifunctional catalysts, which contain both a Brønsted basic site and a hydrogen-bond donor (Brønsted acid) site, has been a significant advancement. researchgate.net In many Cinchona alkaloid-derived catalysts, the quinuclidine nitrogen acts as the Brønsted base, while a hydroxyl group at the C9 position serves as the H-bond donor. dovepress.comrsc.org This dual activation mode is crucial for achieving high enantioselectivity. For example, in the vinylogous Michael addition of γ-substituted butenolides to α,β-unsaturated esters, the quinuclidine base deprotonates the butenolide, while the phenolic hydroxyl group of the catalyst activates the Michael acceptor through hydrogen bonding. dovepress.com This synergistic action organizes the transition state, leading to excellent diastereo- and enantioselectivity. dovepress.com

Studies on the general base-catalyzed enolization of ketones have utilized 3-substituted quinuclidines to probe reaction mechanisms, determining a Brønsted β-value of 0.59 for the enolization of cyclobutanone, which provides insight into the transition state charge distribution. acs.org

This compound as a Chiral Ligand in Transition Metal Catalysis

Beyond organocatalysis, the this compound scaffold is a cornerstone for designing chiral ligands for enantioselective transition metal catalysis. The quinuclidine nitrogen can serve as an effective Lewis basic donor to coordinate with a metal center. rsc.org This coordination, combined with the steric and electronic influence of the chiral scaffold, creates a well-defined chiral environment around the metal, enabling high stereocontrol in a variety of transformations.

The design of effective chiral ligands based on this compound hinges on several key principles. The rigid bicyclic structure of the quinuclidine core minimizes conformational flexibility, which is crucial for creating a well-defined and predictable chiral pocket around the metal center. researchgate.net The strong Lewis basicity of the bridgehead nitrogen ensures effective coordination to the transition metal. rsc.orgresearchgate.net

A prevalent design strategy involves creating bidentate or multidentate ligands. By introducing another Lewis basic donor moiety into the structure, a chelating ligand can be formed, enhancing the stability and catalytic activity of the metal complex. rsc.org For example, modifying the amine or another position on the quinuclidine ring can introduce phosphine, amide, or other coordinating groups. rsc.orgthieme-connect.de The stereochemistry of the this compound core, along with any other chiral elements introduced, dictates the facial selectivity of substrate binding and the subsequent bond-forming step. rsc.org

Ligands derived from the quinuclidine scaffold, particularly those based on Cinchona alkaloids, are famously effective in the osmium tetroxide-catalyzed asymmetric dihydroxylation of olefins. In these reactions, the quinuclidine-based ligand coordinates to the osmium center, creating a chiral complex that delivers the oxygen atoms to one face of the double bond with high enantioselectivity. liverpool.ac.uk The N-oxide of the quinuclidine can also play a role in reoxidizing the osmium catalyst. liverpool.ac.uk

Quinuclidine-based ligands have also been successfully applied in other metal-catalyzed reactions, such as the asymmetric hydrogenation of ketones and imines. Ruthenium complexes bearing chiral quinuclidine-derived ligands have been developed for the asymmetric hydrogenation of 3-quinuclidinone to produce (R)-3-quinuclidinol with high yield and enantiomeric excess. mdpi.comgoogle.com These catalytic systems often operate under mild conditions and demonstrate the versatility of the quinuclidine scaffold in creating highly selective catalysts. google.com

Table 1: Asymmetric Hydrogenation of 3-Quinuclidinone This interactive table summarizes results from various catalytic systems used for the asymmetric synthesis of (R)-3-quinuclidinol.

| Catalyst System | Product | Conversion Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| RuBr2(S,S)-xylskewphos | (R)-3-quinuclidinol | Not specified | 88-90% | mdpi.com |

| RuCl2[(S)-binap][(R)-iphan] / t-C4H9OK | (R)-3-quinuclidinol | Not specified | 97-98% | mdpi.com |

| Chiral RuXY-Diphosphine-bimaH | (R)-3-quinuclidinol | >95% | >99% | google.com |

| QNR/GDH combi-CLEAs | (R)-3-quinuclidinol | 100% | 100% | mdpi.com |

Stereoselective Transformations Mediated by this compound Scaffolds

The influence of the this compound scaffold extends to its use as a chiral building block or auxiliary in stereoselective synthesis. lookchem.com In this role, the chiral quinuclidine unit is temporarily or permanently incorporated into a reactant molecule to direct the stereochemical outcome of a reaction at a different site.

A key application is in reductive amination, where a ketone is converted into a chiral amine. For example, the reaction of quinuclidin-3-one with a chiral amine like (S)-1-phenylethylamine, followed by reduction, can yield diastereomeric products. The inherent chirality of the quinuclidine precursor can influence the stereochemical course of the reduction of the imine intermediate. Similarly, the reductive amination of 2-benzoylquinuclidin-3-one with benzylamine, catalyzed by titanium(IV) isopropoxide and platinum on carbon, leads to the synthesis of enantiopure 2-benzhydrylquinuclidin-3-amine after debenzylation. thieme-connect.de

Furthermore, the synthesis of (R)-3-quinuclidinol, a crucial chiral intermediate for various pharmaceuticals, is often achieved through the asymmetric reduction of 3-quinuclidinone. nih.govacs.org Biocatalytic methods employing enzymes like 3-quinuclidinone reductase (QNR) from various microorganisms have proven highly effective, achieving nearly perfect conversion and enantioselectivity. acs.orgresearchgate.netmdpi.com These enzymatic transformations highlight how a substrate containing the quinuclidine scaffold can be selectively transformed into a valuable, enantiomerically pure product.

Table 2: Biocatalytic Reduction of 3-Quinuclidinone to (R)-3-Quinuclidinol This interactive table presents findings from different biocatalytic approaches for the synthesis of (R)-3-quinuclidinol.

| Biocatalyst (Source) | Substrate Conc. | Conversion / Yield | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| QNR Reductase (Rhodotorula rubra) / GDH | 618 mM | ~100% conversion | >99.9% | researchgate.net |

| QNR / LSADH (Microbacterium luteolum) | 939 mM | 100% yield | >99.9% | nih.gov |

| ARQR (Agrobacterium radiobacter) / GDH | 242 g/L | 90% yield | 99% | acs.org |

| Bifunctional Enzyme (E. coli) | 486 g/L | 91% yield | >99.8% | acs.org |

Advanced Investigations of R Quinuclidin 3 Amine Derivatives and Analogs

Synthetic Exploration of Novel Quinuclidine (B89598) Derivatives

The synthesis of novel derivatives from (R)-quinuclidin-3-amine is a focal point of contemporary chemical research. Scientists employ various synthetic strategies to introduce new functional groups and modify the quinuclidine core, aiming to fine-tune the molecule's properties.

Amide derivatives of this compound are commonly prepared through the acylation of the primary amine. This can be achieved by reacting this compound with acyl chlorides or anhydrides. google.com A notable example is the synthesis of (R)-N-(quinuclidin-3-yl)benzamides, which have been investigated for their biological activities. The synthesis of both S and R enantiomers of N-(quinuclidin-3-yl)-4-amino-chloro-1,8-naphthalimide has been achieved, with the R stereochemistry showing potent activity as a 5-HT3 receptor antagonist. liverpool.ac.uk Another approach involves the synthesis of amide derivatives from 3-quinuclidinone. For instance, (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid can be converted to its acid chloride and subsequently reacted with an appropriate amine to yield the corresponding amide derivative. rsc.org

A resolution method for racemic N-(quinuclidinyl-3)-acetamide using a chiral acid allows for the isolation of the R- or S-enantiomer with high optical purity (up to 99.8% e.e.). google.com Subsequent hydrolysis of these optically active amides yields the single enantiomers of 3-aminoquinuclidine (B1202703) dihydrochloride (B599025) in good yields. google.com

Table 1: Examples of Synthesized this compound Amide Derivatives

| Derivative Name | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| (R)-N-(Quinuclidin-3-yl)acetamide | Racemic 3-amino-quinuclidine dihydrochloride, Acyl chloride/anhydride (B1165640) | Chiral acid (for resolution) | google.com |

| (R)-3-(6-chloro-1-isopropylbenzimidazole-4-carboxamido)quinuclidine | (R)-3-aminoquinuclidine | 6-chloro-1-isopropylbenzimidazole-4-carboxylic acid | liverpool.ac.uk |

| (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)-N-phenylbenzamide | (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid | Thionyl chloride, Phenylamine | rsc.org |

The preparation of urea (B33335) derivatives of this compound often involves the reaction of the amine with an isocyanate or a carbamate (B1207046) precursor. A general and efficient method for synthesizing N,N'-substituted ureas involves treating phenyl carbamates with an amine in dimethyl sulfoxide (B87167) at room temperature, resulting in high yields. google.com For instance, enantiopure thiourea (B124793) organocatalysts have been synthesized from (-)-(S)-3-aminoquinuclidine dihydrochloride. researchgate.net The free base is first extracted and then reacted with an isothiocyanate, such as bis(3,5-trifluoromethyl)phenylthio-isocyanate, to produce the thiourea derivative in quantitative yield. researchgate.net

Table 2: Synthesis of a Thiourea Derivative from (S)-3-Aminoquinuclidine

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (-)-(S)-3-aminoquinuclidine (free base) | bis(3,5-trifluoromethyl)phenylthio-isocyanate | Chloroform | (S)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(quinuclidin-3-yl)thiourea | Quantitative | researchgate.net |

The rational design of modified quinuclidine scaffolds is a key strategy in developing compounds with desired properties. This approach often utilizes computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of new analogues. For example, 3D-QSAR (Quantitative Structure-Activity Relationship) methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to guide the design of novel ligands for nicotinic acetylcholine (B1216132) receptors based on the quinuclidine scaffold. This involves creating statistically reliable models to predict the binding affinities of newly designed compounds.

Another strategy involves the synthesis of hybrid compounds. For instance, novel hybrid compounds linking the 4-aminoquinoline (B48711) scaffold with other chemical entities have been designed to overcome chloroquine (B1663885) resistance in malaria. nih.gov The design of these molecules considers the essential structural features required for activity, such as the 4-aminoquinoline core for binding to heme and the basicity of the quinuclidine nitrogen. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including protection and deprotection of functional groups. nih.gov

Furthermore, the quinuclidine scaffold has been modified to create conformationally restricted analogues of known active compounds. For example, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were designed as conformationally restricted analogues of a known muscarinic receptor antagonist. researchgate.net

Structure-Reactivity Relationships in Functionalized Quinuclidines

The relationship between the structure of functionalized quinuclidines and their chemical reactivity is a critical area of investigation. The inherent strain and electronic properties of the bicyclic system, combined with the nature and position of substituents, dictate the molecule's behavior in chemical reactions.

Studies on the reaction rates of quinuclidines with various electrophiles have provided insights into these relationships. For example, the rates of reaction of quinuclidines with substituted diphenyl carbonates in aqueous solution show a sharp increase with increasing amine basicity up to a certain point, after which the dependence on basicity becomes much smaller. researchgate.net This behavior is interpreted as a change in the rate-determining step of the reaction. researchgate.net

The electronic structure of substituents also plays a significant role. In the platinum-catalyzed hydrogenation of α-substituted ketones, a correlation has been found between the keto carbonyl orbital energy and the hydrogenation rate, explaining the effect of the substituent on reactivity. unige.ch Similarly, structure-reactivity relationship studies of Buchwald-type phosphine (B1218219) ligands, which can be structurally related to modified quinuclidines, in nickel-catalyzed cross-coupling reactions have been conducted to rationalize reactivity patterns. nih.gov These studies often involve a combination of experimental kinetics and computational analysis to build predictive models. nih.gov

Conformational Analysis of Derived Compounds

The rigid cage-like structure of the quinuclidine backbone provides exceptional conformational stability, constraining the molecule into a well-defined spatial arrangement. However, the introduction of substituents can lead to different conformational isomers. Understanding the preferred conformation of these derivatives is crucial, as it directly impacts their interaction with biological targets or their role in stereoselective synthesis.

Conformational analysis of quinuclidine derivatives is often carried out using a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and theoretical calculations. For instance, the conformation of substituents on functionalized quinuclidines has been determined through the synthesis of crystalline derivatives suitable for X-ray analysis. liverpool.ac.uk

In the context of drug design, the spatial arrangement of the quinuclidine skeleton is critical for chiral recognition. unige.ch For example, in the design of muscarinic receptor antagonists, conformationally restricted analogues based on the quinuclidine scaffold were synthesized to lock the molecule in a specific bioactive conformation. researchgate.net The conformational analysis of related heterocyclic systems, such as 1,2,3,4-tetrahydroisoquinolines, which can be incorporated into quinuclidine derivatives, has also been a subject of study. acs.org

Computational and Theoretical Chemistry Studies of R Quinuclidin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of quinuclidine (B89598) derivatives. These methods provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Studies have focused on calculating properties such as molecular orbital energies, charge distribution, and electrostatic potential. For instance, calculations on related quinuclidine systems have been used to estimate gas-phase thermodynamic stabilities. nih.govvanderbilt.edu These theoretical approaches have shown that the quinuclidine framework possesses a high degree of chemical stability. mdpi.com The nitrogen atom in the bicyclic system, with its lone pair of electrons, is a key feature, influencing the molecule's basicity and its ability to participate in chemical reactions. lookchem.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like (R)-quinuclidin-3-amine. These simulations model the movement of atoms over time, providing insights into the accessible conformations and the energy barriers between them.

For derivatives of quinuclidine, MD simulations have been employed to understand their binding to biological targets. researchgate.netsemanticscholar.org For example, extensive MD simulations have been used to investigate the interaction of quinuclidine-based ligands with receptors, revealing how the flexibility of the molecule and its interactions with the surrounding environment influence binding affinity and kinetics. researchgate.net Conformational analysis of quinuclidine derivatives has also been performed using ab initio molecular dynamics, which involves calculating the forces on the fly at each step of the simulation. mdpi.com These simulations are crucial for understanding the dynamic behavior that governs the molecule's function in complex systems.

Theoretical Prediction of Reactivity and Catalytic Activity

Theoretical methods are widely used to predict the reactivity and potential catalytic activity of molecules. For quinuclidine and its derivatives, computational studies have shed light on their role as catalysts in various chemical transformations. ccspublishing.org.cn

DFT calculations have been used to propose mechanisms for reactions catalyzed by quinuclidine derivatives. chinesechemsoc.org These studies can, for example, help to understand the stereoselectivity of a reaction by modeling the transition states of different reaction pathways. chinesechemsoc.org In the context of hydrogen-atom-transfer (HAT) catalysis, computational studies have revealed how the electronic properties of quinuclidine derivatives influence their reactivity. ccspublishing.org.cn Theoretical models have also been used to evaluate the suitability of related boron-containing quinuclidine complexes as structural elements in materials science, predicting their stability and dipolar properties. nih.govvanderbilt.edu

Spectroscopic Property Modeling

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. Theoretical calculations of properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra can be compared with experimental data to confirm molecular structures and understand spectroscopic features.

For quinuclidine derivatives, theoretical methods have been used to analyze their spectroscopic properties. acs.org For example, the infrared and Raman spectra of related compounds have been studied to understand the nature of hydrogen bonding. acs.org While specific modeling of the full spectroscopic profile of this compound is not extensively detailed in the provided results, the methodologies are well-established for related systems. researchgate.net Quantum crystallography approaches, combining experimental X-ray diffraction data with theoretical calculations, have been used to study weak interactions in crystals of related quinuclidinols, providing a detailed picture of the charge density distribution. researchgate.net

Table of Computational Data for Quinuclidine Derivatives

| Property | Method | Finding | Reference |

| Thermodynamic Stability | MP2/6-31+G(d)//MP2/6-31G(d) with B3LYP/6-31G(p) corrections | Quinuclidine complexes show high thermodynamic stability. | nih.govvanderbilt.edu |

| Stereoselectivity Origin | Density Functional Theory (DFT) | A model based on DFT calculations was proposed to explain the origin of stereoselectivity in reactions involving quinuclidine derivatives. | chinesechemsoc.org |

| Conformational Analysis | Ab initio molecular dynamics | Used to study the conformational landscape of quinuclidine compounds. | mdpi.com |

| Binding Interactions | Molecular Dynamics (MD) Simulations | Revealed key interactions and the role of flexibility in the binding of quinuclidine ligands to receptors. | researchgate.netsemanticscholar.org |

Advanced Spectroscopic and Chromatographic Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-quinuclidin-3-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent quinuclidine (B89598) structure displays characteristic signals for its protons. For instance, in CDCl₃, the protons on the carbons adjacent to the nitrogen (C2 and C6) and the bridgehead proton (C4) typically appear at distinct chemical shifts. In the case of 3-aminoquinuclidine (B1202703) dihydrochloride (B599025), the proton signals are shifted downfield due to the protonation of the nitrogens. chemicalbook.com The introduction of the amine group at the C3 position in this compound further modifies the spectrum, with the proton at C3 appearing as a multiplet. The chemical shifts and coupling constants of the quinuclidine ring protons provide conformational information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of quinuclidine shows distinct signals for the different carbon atoms in the bicyclic system. chemicalbook.com For this compound, the carbon atom attached to the amino group (C3) exhibits a characteristic chemical shift. The signals for the other carbons in the quinuclidine ring are also influenced by the presence and orientation of the amino substituent. For example, in the dihydrochloride salt of 3-aminoquinuclidine, the carbon signals are well-resolved, allowing for unambiguous assignment. rsc.org

Chiral Purity Assessment: While standard NMR can confirm the structure, assessing chiral purity often requires the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers of quinuclidin-3-amine to form diastereomeric complexes, which can be distinguished by NMR due to their different chemical environments, resulting in separate signals for each enantiomer.

Below is a table summarizing typical NMR data for related quinuclidine structures.

| Compound | Solvent | Nucleus | Chemical Shifts (δ ppm) |

| Quinuclidine | CDCl₃ | ¹H | A: 2.855, B: 1.734, C: 1.532 chemicalbook.com |

| 3-Aminoquinuclidine dihydrochloride | D₂O | ¹H | A: 4.000, B: 3.866, C: 3.45, D: 3.41, E: 3.35, F: 2.498, G: 2.15, J: 2.09 chemicalbook.com |

| This compound derivative | CDCl₃ | ¹³C | 179.64, 141.28, 136.03, 131.73, 129.07, 128.61, 128.05, 127.15, 126.13, 124.46, 121.74, 119.03, 59.30, 58.73, 53.73, 53.29, 30.36 rsc.org |

Mass Spectrometry Techniques for Molecular Identity and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its molecular identity and assessing its purity.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule is readily protonated to form the [M+H]⁺ ion. The accurate mass measurement of this ion, often performed using a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap analyzer, allows for the determination of the elemental formula with high confidence. For instance, the hydrochloride salt of this compound has a molecular weight of 162.66 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, such as a calculated value of 162.0923762 Da for the protonated molecule. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the protonated molecule. Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound and its derivatives can provide structural information. For example, in the analysis of a benzoylated derivative of quinuclidin-3-ol, characteristic fragments corresponding to the quinuclidine and benzoyl moieties were observed. scispace.comoup.com This fragmentation data helps to confirm the connectivity of the molecule.

The purity of a sample can be assessed by the absence of unexpected ions in the mass spectrum. The presence of impurities would be indicated by additional peaks at different mass-to-charge ratios.

| Compound/Fragment | Ion Formula | Calculated m/z | Observed m/z | Technique |

| This compound hydrochloride | C₇H₁₅N₂⁺ | 127.1235 | - | - |

| (R/S)-quinuclidin-3-yl-benzoate [M+H]⁺ | C₁₄H₁₈NO₂⁺ | 232.1 | 232 | ESI-MS scispace.comoup.com |

| Quinuclidine fragment | C₇H₁₂N⁺ | - | 110 | ESI-MS/MS scispace.comoup.com |

| Benzoyl fragment | C₇H₅O⁺ | - | 105 | ESI-MS/MS scispace.comoup.com |

Chiral Chromatography (High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) of this compound is critical, and this is primarily achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This technique often requires the derivatization of the amine with a chiral or achiral reagent to introduce a chromophore for UV detection and to enhance the separation. For the related compound 3-quinuclidinol (B22445), pre-column derivatization with benzoyl chloride has been successfully used. scispace.comoup.comresearchgate.net The resulting diastereomeric esters can be separated on a chiral stationary phase (CSP), such as a Chiralpak column. scispace.comresearchgate.netgoogle.com The mobile phase composition, including the type of organic modifier and additive, is optimized to achieve baseline separation of the enantiomers. scispace.comresearchgate.net The e.e. is then calculated from the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC): Chiral GC can also be employed for the enantiomeric separation of volatile derivatives of this compound. Similar to HPLC, derivatization is often necessary to improve volatility and chromatographic performance. Non-validated chiral GC and GC-MS methods have been reported for monitoring the chiral resolution of 3-quinuclidinol enantiomers. oup.com

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its derivatives. For less volatile compounds, HPLC is generally preferred.

| Analytical Method | Chiral Stationary Phase | Mobile Phase/Conditions | Application |

| Chiral HPLC | Chiralpak IC | n-hexane, ethanol, 2-propanol, diethylamine (B46881) (80:8:12:0.4, v/v) scispace.comresearchgate.net | Separation of derivatized 3-quinuclidinol enantiomers scispace.comresearchgate.net |

| Chiral HPLC | Chiralcel OD-H | Hexane:isopropanol (80:20) | Separation of (R)-N-Methylquinuclidin-3-amine |

| Chiral GC | - | Temperature program: 80°C for 3 min, ramp 50°C/min to 310°C, hold for 10 min researchgate.net | Analysis of a thiourea (B124793) derivative of (S)-3-aminoquinuclidine researchgate.net |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration.

To determine the absolute configuration of a chiral molecule like this compound, a single crystal of good quality is required. The analysis of the diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial arrangement of all atoms in the molecule. For chiral molecules, specialized techniques involving anomalous dispersion are used to unambiguously assign the (R) or (S) configuration at the stereocenter.

While a crystal structure for this compound itself was not found in the search results, the absolute configuration of related quinuclidine derivatives has been determined by X-ray crystallography. For example, the absolute configuration of derivatives of quinuclidin-3-ol and other substituted quinuclidines has been established using this technique. scispace.comnih.govresearchgate.net This method provides unequivocal proof of the stereochemistry, which is crucial for applications where a specific enantiomer is required. In one instance, the absolute configuration of a key intermediate amine was confirmed as (R,R) by X-ray crystallographic analysis. taylorandfrancis.com

Mechanistic Organic Chemistry of R Quinuclidin 3 Amine Reactions

Reaction Pathway Elucidation using Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for unraveling reaction mechanisms. These methods provide insights into rate-determining steps, the involvement of specific atoms in bond-breaking and bond-forming events, and the nature of transient species.

In the context of reactions involving quinuclidine (B89598) derivatives, kinetic isotope effects (KIEs) have been employed to probe reaction mechanisms. For instance, a study on photocatalytically generated carbanions showed a kinetic isotope effect (KIE) when using deuterated acetonitrile. uni-regensburg.de The experimental KIEs, both in the gas phase and in solution, were found to be in agreement with theoretical calculations and provided a means to estimate the basicity of carbanionic intermediates. uni-regensburg.de Such studies, while not directly on (R)-quinuclidin-3-amine itself, highlight a methodology applicable to understanding proton transfer steps in reactions catalyzed by or involving this amine.

Isotopic labeling can also be used to trace the path of atoms throughout a reaction. For example, in the study of hydrogen-bonded systems, H/D isotope effects are reflected in infrared absorption spectra. researchgate.net The ratio of N-H to N-D vibrational frequencies can indicate the strength of hydrogen bonds, which can be a key interaction in amine-catalyzed reactions. researchgate.net While specific isotopic labeling studies on this compound reactions are not extensively documented in the provided results, the principles of these methods are fundamental to mechanistic organic chemistry.

Identification and Characterization of Reaction Intermediates

In reactions involving quinuclidine derivatives, various intermediates have been proposed and, in some cases, characterized. For example, in the synthesis of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine, an imine intermediate is formed from the reaction of quinuclidin-3-one (B120416) with (S)-1-phenylethylamine. This intermediate is then reduced to the final amine product. The formation of such iminium intermediates is a common feature in reactions catalyzed by primary amines. clockss.org

In the synthesis of O-substituted quinuclidin-3-one oximes, an unstable reaction intermediate is formed upon the addition of O-substituted hydroxylamine (B1172632) to the carbonyl group. mdpi.com Subsequent elimination of a protonated hydroxyl group leads to the final products. mdpi.com Computational studies have been used to perform full conformational analyses of these reaction intermediates to understand the formation of different stereoisomers. mdpi.com

Furthermore, in the context of carbonylation reactions, tertiary amines like quinuclidine can control the form of the active carbonyl intermediate, thereby directing the reaction towards different products. researchgate.net Mechanistic studies suggest that the tertiary amine acts not only as an electron-transfer mediator but also as a controller of chemoselectivity by influencing the nature of these intermediates. researchgate.net

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of a reaction is determined at the transition state of the stereodetermining step. Analyzing the structure and energy of competing transition states is therefore essential for understanding and predicting stereoselectivity.

In the synthesis of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine via reductive amination, the high stereoselectivity is attributed to the transition state during the hydride attack. The chiral induction from the (S)-configured phenethylamine (B48288) group leads to a planar transition state that favors the cis-addition of hydrogen, resulting in the desired (R)-configuration at the C3 position of the quinuclidine ring.

Computational studies, often using Density Functional Theory (DFT), are instrumental in analyzing transition states. For the Biginelli reaction catalyzed by a chiral primary amine, DFT calculations have been used to investigate the transition states of the rate-determining step. clockss.org These studies revealed that the proton transfer process accompanying cyclization is the rate-determining step and that the orientation of the catalyst's amide moiety in the transition state is responsible for the observed enantioselectivity. clockss.org

Computational Verification of Proposed Mechanisms

Computational chemistry has become an indispensable tool for verifying and refining proposed reaction mechanisms. Quantum chemical calculations can provide detailed information about the energies of reactants, intermediates, transition states, and products, as well as structural and electronic properties.

In the study of the synthesis of O-substituted quinuclidin-3-one oximes, quantum chemical calculations at the B3LYP-D3/6-311++G(d,p) level of theory were performed. mdpi.com These calculations showed that the (E)-products were thermodynamically more stable than the corresponding (Z)-products, which was in agreement with the experimental observations. mdpi.com

For the stereospecific reduction of 3-quinuclidinone by quinuclidinone reductase, molecular docking simulations and structural analysis have been used to create a three-dimensional substrate-binding model. nih.govtandfonline.com These computational models, combined with mutational analysis, indicated that hydrophobic interactions between the substrate and specific amino acid residues in the enzyme's active site are crucial for the stereospecificity of the reaction. nih.gov The calculations helped to explain why the enzyme produces (R)-3-quinuclidinol with high enantiomeric excess. nih.gov

Similarly, in a study of the Biginelli reaction, DFT methods were employed to investigate the reaction pathways and elucidate the origin of enantioselectivity. clockss.org The calculations supported a mechanism involving the formation of an iminium intermediate and highlighted the role of the catalyst in activating the substrates and controlling the stereochemical outcome. clockss.org

Emerging Research Frontiers for R Quinuclidin 3 Amine Chemistry

Integration with Sustainable Chemical Processes

A significant research thrust involves incorporating (R)-quinuclidin-3-amine and its derivatives into processes that align with the principles of green chemistry. This includes the use of environmentally benign solvents and the adoption of advanced manufacturing platforms like flow chemistry.

The chemical industry's shift towards sustainability has spurred research into replacing conventional organic solvents with greener alternatives in processes involving quinuclidine (B89598) derivatives. While traditional syntheses may employ solvents like dichloromethane (B109758) or THF, modern approaches focus on aqueous systems and solvent-free conditions. researchgate.net A key area of development is in the biocatalytic production of (R)-3-quinuclidinol, a crucial precursor. These chemoenzymatic methods often operate in predominantly aqueous media, which significantly reduces the reliance on volatile organic compounds. nih.gov

Further innovation is found in the use of protic ionic liquids, which can serve as green solvent systems. rsc.org For instance, the bioresolution of tertiary amino alcohols like quinuclidin-3-ol has been demonstrated in these ionic liquids, which can enhance enzyme stability and simplify product recovery. rsc.org Some processes have been developed to be entirely solvent-free, representing a significant leap in industrial viability and environmental friendliness. bu.ac.bd Even in biocatalytic hydrogenations, the move away from glucose-driven systems (which produce stoichiometric waste) to H2-driven cofactor recycling results in a pH-neutral process that eliminates the need for continuous base addition. rsc.orgrsc.org

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better process control, and higher space-time yields. The synthesis of (R)-3-quinuclidinol has been successfully adapted to this technology. Researchers have implemented heterogeneous biocatalytic hydrogenation systems in dynamically-mixed continuous flow reactors. rsc.org

Under optimized, mild conditions (e.g., 35°C and 2 bar H₂), these flow systems can achieve full conversion of the starting material, 3-quinuclidinone, to (R)-3-quinuclidinol. rsc.orgbldpharm.com When compared to conventional palladium on carbon (Pd/C) catalysts in batch reactions, the biocatalytic flow system demonstrates a significantly higher turnover frequency and total turnover number. bldpharm.com This highlights the potential for process intensification and the development of more efficient, scalable manufacturing routes for quinuclidine-based chiral building blocks. rsc.orgbldpharm.com

Immobilization of this compound Catalysts on Solid Supports

The recovery and reuse of catalysts are central to sustainable chemistry. While direct immobilization of this compound as an organocatalyst is an area of interest, significant progress has been made in immobilizing the biocatalysts used to produce its precursors. This work provides a blueprint for creating robust, recyclable catalytic systems.

Enzymes such as 3-quinuclidinone reductase have been successfully immobilized on various solid supports, including porous silica (B1680970) nanoparticles and carbon. rsc.orgtut.ac.jp One advanced strategy involves creating magnetic combined cross-linked enzyme aggregates (combi-CLEAs). researchgate.net These nanobiocatalysts not only facilitate easy separation from the reaction mixture using a magnetic field but also show improved operational stability and can be recycled multiple times with minimal loss of activity. tut.ac.jpresearchgate.net For example, an immobilized enzyme system for producing (R)-3-quinuclidinol retained over 95% conversion yield even after fifteen runs. nih.gov General chemical ligation techniques, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," also present a viable strategy for covalently attaching modified this compound derivatives to solid supports for broader catalytic applications. researchgate.net

| Support Material / Method | Biocatalyst(s) | Key Performance Metrics | Reference(s) |

| Magnetic Combi-CLEAs | Ketoreductase (QNR) & Glucose Dehydrogenase (GDH) | 100% conversion in 3h; retained >40% activity after 10 cycles. | researchgate.net |

| Porous Silica Nanoparticles (Ni@MSN) | Fused Ketoreductase-Glucose Dehydrogenase (MLG) | Enzyme loading of 71.7 mg/g; retained ~80% activity after 8 cycles. | tut.ac.jp |

| Carbon Support | NAD+ Reductase & 3-quinuclidinone Reductase (AtQR) | Negligible (<0.5%) enzyme leaching; enabled continuous flow synthesis. | rsc.org |

| Immobilized E. coli cells | 3-Quinuclidinone Reductase (QNR) | 100% conversion yield at 15% w/v substrate loading; >99.9% optical purity. | nih.govgoogle.com |

Applications in Materials Science and Polymer Chemistry

The unique structural and chiral properties of the quinuclidine framework are being harnessed to create advanced functional materials and polymers.

Research has demonstrated the synthesis of chiral polymers where quinuclidine-containing units, derived from related Cinchona alkaloids, are incorporated directly into the polymer backbone. researchgate.netnih.govtut.ac.jp Polymerization techniques such as the Mizoroki–Heck coupling reaction and quaternization polymerization (Menshutkin reaction) have been effectively used to create these main-chain chiral polymers. researchgate.netnih.govbu.ac.bd A key application for these materials is in heterogeneous catalysis; as polymer-supported organocatalysts, they can be easily recovered from reaction mixtures and reused multiple times without significant loss of catalytic activity, offering a practical solution for asymmetric synthesis. nih.govbu.ac.bd

A distinct and growing field is the development of hybrid organic-inorganic materials . By combining quinuclidine derivatives with metal halides (e.g., tetrachlorocobaltate(II) or various metal bromides), researchers have created novel crystalline materials. rsc.orgacs.org These hybrids can exhibit fascinating physical properties, including ferroelectricity and unique magnetic ordering, driven by the interplay between the organic cation and the inorganic anion. rsc.orgrsc.orgresearchgate.net The ability to tune the properties of these materials by modifying the quinuclidine cation or by introducing water molecules into the crystal lattice opens up possibilities for designing new smart materials for sensors and electronic applications. rsc.orgrsc.org

| Material Type | Building Blocks | Synthesis Method | Potential Application | Reference(s) |

| Main-Chain Chiral Polymer | Cinchonidine dimer, Dihalides | Quaternization Polymerization | Recyclable Organocatalyst | researchgate.netbu.ac.bd |

| Main-Chain Chiral Polymer | Cinchona squaramide dimer, Aromatic diiodides | Mizoroki-Heck Polymerization | Asymmetric Michael Additions | nih.gov |

| Hybrid Organic-Inorganic Crystal | 3-Quinuclidinone, Tetrachlorocobaltate(II) | Mechanochemistry (solvent-free) | Ferroelectric Materials | rsc.org |

| Hybrid Organic-Inorganic Crystal | Quinuclidine, Metal Bromides (MnBr₂, CdBr₂) | Solution Evaporation | Phase-Change Materials | acs.org |

Future Directions in Chiral Catalyst Design

The this compound scaffold serves as a valuable starting point for the rational design of new, highly effective chiral organocatalysts. Future developments are focused on creating more sophisticated bifunctional catalysts that can achieve higher levels of activity and enantioselectivity.

One promising direction is the elaboration of the 3-amino group into hydrogen-bond-donating moieties like thioureas and squaramides. rsc.org These groups can work in concert with the basic quinuclidine nitrogen to activate both the nucleophile and the electrophile in a reaction, leading to highly organized, stereoselective transition states.

More advanced designs involve replacing the carbon-based hydrogen-bond donors with phosphorus-based groups. bldpharm.com Researchers have synthesized novel chiral catalysts based on BINOL and Cinchona backbones that feature phosphoramidothioic or cyclodiphosphazane motifs. bldpharm.com Computational studies (DFT) have revealed that these phosphorus-based systems can form exceptionally strong hydrogen bonds, and they have shown high activity and improved enantioselectivity in test reactions like the Michael addition. bldpharm.com The exploration of different N-substituents and the study of conformational isomers, which can arise from hindered rotation around the newly formed bonds, are key aspects of optimizing these next-generation catalysts. bldpharm.com Synthetic strategies used to create diverse libraries of quinuclidine derivatives for biological screening, such as forming oxadiazoles (B1248032) or various quaternary salts, can also be adapted to build new families of chiral catalysts with tunable steric and electronic properties.

Q & A

Q. What are the validated synthetic routes for (R)-quinuclidin-3-amine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

- Synthetic Pathways : The compound is synthesized via stereoselective methods, such as chiral resolution of racemic mixtures or asymmetric catalysis. A patented method involves selective amidation of quinuclidine derivatives using imidazole to preserve enantiomeric integrity .

- Critical Parameters :

- Temperature : Elevated temperatures (>80°C) may lead to racemization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require strict pH control (pH 7–8) to avoid side reactions .

- Analytical Validation : Enantiomeric excess (ee) should be quantified via chiral HPLC or capillary electrophoresis, with NMR (¹H/¹³C) confirming structural fidelity .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition points (predicted boiling point: 165.9±8.0°C) .

- Hygroscopicity Testing : Monitor mass changes under controlled humidity (e.g., 40–80% RH) to assess moisture sensitivity.

- Long-Term Storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation.

- Data Interpretation : Stability data should be cross-validated with accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to model shelf-life .

Advanced Research Questions

Q. How do structural modifications to this compound impact its pharmacological interactions with nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Key Modifications : Introduce substituents at the quinuclidine nitrogen or adjacent carbons to assess binding affinity shifts. For example, 7-chloro-N-(quinuclidin-3-yl)benzothiophene-2-carboxamide (encenicline) shows enhanced nAChR agonism .

- Assay Design : Use radioligand binding assays (e.g., [³H]-epibatidine) and electrophysiology (patch-clamp) to quantify receptor activation/inhibition .

- Data Contradictions : Resolve discrepancies in IC₅₀ values by standardizing cell lines (e.g., HEK293 vs. SH-SY5Y) and buffer conditions (e.g., Ca²⁺ concentration) .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Q. How can researchers design enantioselective syntheses of this compound while minimizing chiral auxiliary use?

Methodological Answer:

- Catalytic Strategies :

- Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce imine precursors with >90% ee .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to separate enantiomers .

- Process Optimization :

- DOE (Design of Experiments) : Vary catalyst loading, H₂ pressure, and solvent polarity to maximize yield and ee.

- In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.